molecular formula C15H12ClF3N2O2 B12339724 Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B12339724
M. Wt: 344.71 g/mol
InChI Key: QWLOBFFNXZFBHL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is a complex organic compound that belongs to the bipyridine family This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . The bipyridine core can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both a trifluoromethyl group and a bipyridine core makes it particularly valuable in various applications, from pharmaceuticals to materials science .

Biological Activity

Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12H10ClF3N2O2C_{12}H_{10}ClF_3N_2O_2. Its structure includes a bipyridine core, which is known for imparting various pharmacological properties. The presence of trifluoromethyl groups enhances lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. This compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
  • Anticancer Properties : The structural components suggest potential activity against cancer cell lines, possibly through mechanisms involving apoptosis and inhibition of cell proliferation.

Biological Activity Data

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInhibition of proliferation
Enzyme InhibitionCytochrome P450Reduced metabolic activity
Receptor BindingLPL ReceptorModulation of lipid metabolism

Case Studies

  • Anticancer Efficacy :
    A study evaluating the efficacy of this compound against various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested in vitro against breast and colon cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that the compound may induce apoptosis via mitochondrial pathways.
  • Enzyme Interaction Studies :
    In another investigation focusing on enzyme interactions, the compound was found to inhibit cytochrome P450 enzymes at concentrations below 10 µM. This inhibition could lead to altered pharmacokinetics for co-administered drugs, warranting further exploration into its clinical implications.
  • Metabolic Pathway Modulation :
    Further studies indicated that the compound might modulate lipid metabolism through its action on LPL receptors. This modulation could have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes.

Properties

Molecular Formula

C15H12ClF3N2O2

Molecular Weight

344.71 g/mol

IUPAC Name

ethyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H12ClF3N2O2/c1-3-23-14(22)11-4-9(6-20-8(11)2)13-12(16)5-10(7-21-13)15(17,18)19/h4-7H,3H2,1-2H3

InChI Key

QWLOBFFNXZFBHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C

Origin of Product

United States

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